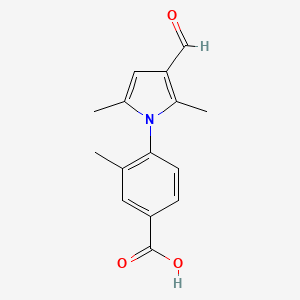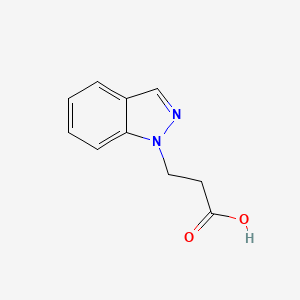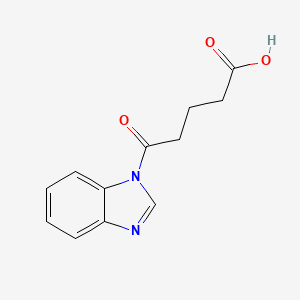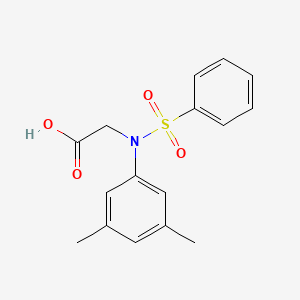
2-Chloro-3,5-dibromopyridine
Vue d'ensemble
Description
2-Chloro-3,5-dibromopyridine is a chemical compound with the molecular formula C5H2Br2ClN . It is a type of dibromopyridine, which undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Synthesis Analysis
The synthesis of 2-Chloro-3,5-dibromopyridine involves lithiation with lithium diisopropylamide . This compound can also be synthesized from inexpensive commercially available 2,6-dibromopyridine using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride .Chemical Reactions Analysis
Pyridines, including 2-Chloro-3,5-dibromopyridine, can be elaborated into substituted and functionalized structures based on organometallic chemistry . They undergo reactions with organomagnesiums and organolithiums . The reaction of 2,3-dibromopyridine and potassium amide in liquid ammonia passes through a bromopyridyne .Physical And Chemical Properties Analysis
2-Chloro-3,5-dibromopyridine has a melting point of 42-44°C and a predicted boiling point of 257.1±35.0 °C . Its predicted density is 2.136±0.06 g/cm3 . It is a crystalline solid with a white color .Applications De Recherche Scientifique
- Application : 2-Chloro-3,5-dibromopyridine is used in the field of organometallic chemistry . It is used to elaborate simple pyridines into substituted and functionalized structures .
- Method : The method involves reactions with organomagnesiums and organolithiums . These are polar reagents containing organoalkali or organoalkaline-earth metals .
- Results : The results of these reactions are substituted and functionalized pyridines . The review emphasizes the practicability and superiority of this method .
- Application : 2-Chloro-3,5-dibromopyridine is used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
- Method : The method involves lithiation with lithium diisopropylamide and subsequent reaction with electrophiles .
- Results : The result of this reaction is the formation of 4-alkyl-3,5-dibromopyridines .
Organometallic Chemistry
Synthesis of Hg (II) Complexes
- Application : 2-Chloro-3,5-dibromopyridine is used in the synthesis of 4-alkyl-3,5-dibromopyridines .
- Method : The method involves lithiation with lithium diisopropylamide and subsequent reaction with electrophiles .
- Results : The result of this reaction is the formation of 4-alkyl-3,5-dibromopyridines .
- Application : 2-Chloro-3,5-dibromopyridine is used in reactions with organomagnesiums and organolithiums .
- Method : The method involves reactions with organomagnesiums and organolithiums . These are polar reagents containing organoalkali or organoalkaline-earth metals .
- Results : The results of these reactions are substituted and functionalized pyridines . The review emphasizes the practicability and superiority of this method .
Synthesis of 4-Alkyl-3,5-dibromopyridines
Reactions with Organomagnesiums and Organolithiums
- Application : 2-Chloro-3,5-dibromopyridine is used in the synthesis of 3,5-dibromopyridine .
- Method : The method involves lithiation with lithium diisopropylamide and subsequent reaction with electrophiles .
- Results : The result of this reaction is the formation of 3,5-dibromopyridine .
- Application : 2-Chloro-3,5-dibromopyridine is used in reactions with organomagnesiums and organolithiums .
- Method : The method involves reactions with organomagnesiums and organolithiums . These are polar reagents containing organoalkali or organoalkaline-earth metals .
- Results : The results of these reactions are substituted and functionalized pyridines . The review emphasizes the practicability and superiority of this method .
Synthesis of 3,5-Dibromopyridine
Reactions with Organomagnesiums and Organolithiums
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dibromo-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSICVOJSJMFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355734 | |
| Record name | 2-Chloro-3,5-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dibromopyridine | |
CAS RN |
40360-47-2 | |
| Record name | 2-Chloro-3,5-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)




